molecular formula C9H8N2O B1338906 8-Aminoquinolin-2(1H)-one CAS No. 53868-02-3

8-Aminoquinolin-2(1H)-one

Cat. No. B1338906
CAS RN: 53868-02-3
M. Wt: 160.17 g/mol
InChI Key: RYXAGNHPWGDUPR-UHFFFAOYSA-N
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Description

“8-Aminoquinoline” is a compound with the molecular formula C9H8N2. It is also known by other names such as “quinolin-8-amine” and “8-Quinolinamine”. The molecular weight of this compound is 144.17 g/mol .


Synthesis Analysis

The synthesis of 8-aminoquinoline-based compounds has been reported in several studies. For instance, one method involves the self-condensation of bifunctional 8-aminoquinoline-2-carbaldehyde templated by dysprosium (III) ions . Another method involves the preparation of these compounds starting from commercially available 8-bromo-2-methylquinoline .


Molecular Structure Analysis

The molecular structure of 8-aminoquinoline has been determined using various spectroscopic techniques. The X-ray crystal structures of complexes have also been determined to interpret the coordination behavior of the complexes .


Chemical Reactions Analysis

8-Aminoquinoline has been used in various chemical reactions. For example, it has been used in the synthesis of cyclometalated rhodium and iridium complexes . It has also been used in the ring-opening polymerization of e-caprolactone and L-lactide .


Physical And Chemical Properties Analysis

8-Aminoquinoline is a yellow solidified mass or fragments. It has a vapor pressure of 0.00055 mmHg. It belongs to the class of Nitrogen Compounds -> Quinolines . It has a melting point of 60-65 °C, a boiling point of 174 °C/26 mmHg, and a density of 1.1148 (estimate) .

Scientific Research Applications

1. Malaria Treatment

8-Aminoquinolines have a significant role in treating latent malaria. The development of drugs like plasmochin, primaquine, and tafenoquine from the 8-aminoquinoline class revolutionized malaria treatment. These drugs target different stages of the malaria parasite, providing comprehensive treatment options (Baird, 2019).

2. Fluorescent Sensing in Chemistry and Biology

The 8-aminoquinoline framework has been used to develop fluorescent sensors for metal ions like Fe3+, Zn2+, and Co2+. These sensors are instrumental in biological applications, such as live cell imaging and detecting metal ions in aqueous solutions (Huang, Xu, & Qian, 2014).

3. Alzheimer's Disease Research

Certain 8-Hydroxyquinolines (8HQs), related to 8-aminoquinoline, have been proposed for Alzheimer's disease treatment. They can act as metal chaperones and disaggregate metal-enriched amyloid plaques, offering a potential therapeutic approach for Alzheimer’s disease (Kenche et al., 2013).

4. Bioimaging and Chemosensors

8-Aminoquinoline derivatives have been developed as chemosensors for biological imaging. They demonstrate high selectivity and sensitivity for metal ions, aiding in fluorescence imaging of these ions in living cells (Xie et al., 2011).

5. Pharmaceutical Synthesis

8-Aminoquinoline is a widely used auxiliary in metal-catalyzed C-H functionalization reactions, crucial in pharmaceutical synthesis. Methods for the selective removal of the 8-aminoquinoline auxiliary have been developed, enhancing the synthesis of complex pharmaceutical compounds (Zhang et al., 2019).

6. Antiparasitic Applications

The 8-aminoquinoline class has broad antiparasitic applications. Compounds from this class show efficacy against various parasites, including Plasmodium species causing malaria, and have potential as antileishmanial agents (Tekwani & Walker, 2006).

7. Chemical Functionalization and Material Science

8-Aminoquinolines are essential in the functionalization of C-H bonds in material science. They are used as directing groups in transition metal catalysts, photocatalysts, or metal-free conditions, contributing significantly to the synthesis of functional materials [(Xu et al., 2020)](https://consensus.app/papers/remote-functionalization-8aminoquinoline-ring-xu/5bfbf1a854385f108110966723ebfb99/?utm_source=chatgpt).

8. Inhibition of Hematin Polymerization

8-Aminoquinolines have shown to inhibit hematin polymerization, a crucial process in malaria parasites. This action makes them effective against different stages of Plasmodium falciparum, contributing to their antimalarial properties (Vennerstrom et al., 1999).

9. Anticancer and Antimicrobial Activities

8-Aminoquinoline-uracils metal complexes exhibit both antimalarial and antimicrobial activities. They have shown efficacy against certain Gram-negative bacteria, indicating their potential in developing novel antimalarial and antibacterial agents (Phopin et al., 2016).

10. Metabolism and Pharmacokinetics Studies

Understanding the metabolism of 8-aminoquinolines, particularly the anti-malarial drug primaquine, is crucial for developing safer and more effective therapeutic agents. Studies on their metabolism through enzymes like CYP450 provide insights into their pharmacokinetics and toxicity profiles (Pybus et al., 2012).

11. Development of Selective Inhibitors

8-Aminoquinolines have been studied for their potential to inhibit enzymes like monoamine oxidases (MAO). Their analogs have shown selective inhibition properties, opening avenues for their use in developing targeted therapeutic agents (Chaurasiya et al., 2012).

Future Directions

8-Aminoquinolines are useful molecular motifs for ion sensors. To encourage chemosensor development, new building blocks containing these motifs are essential . Future research may focus on the development of new 8-aminoquinoline-based compounds and their potential applications in various fields .

properties

IUPAC Name

8-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAGNHPWGDUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536602
Record name 8-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoquinolin-2(1H)-one

CAS RN

53868-02-3
Record name 8-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-amino-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8-Acetylaminocarbostyril (21.5 g, 0.106 mol) was suspended in 190 ml of 20% hydrochloric acid and the suspension was stirred while heating under reflux for 1 hour. The reaction mixture was poured into ice water and neutralized with 5 N sodium hydroxide. Crystals which formed were collected by filtration to give 15.47 g of 8-aminocarbostyril.
Quantity
21.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Kieffer, A Cohen, P Verhaeghe, L Paloque… - Bioorganic & Medicinal …, 2015 - Elsevier
An antileishmanial pharmacomodulation at position 4 of 8-nitroquinolin-2(1H)-one was conducted by using the Sonogashira and Suzuki–Miyaura coupling reactions. A series of 25 …
Number of citations: 17 www.sciencedirect.com
F Ushiyama, H Amada, T Takeuchi… - ACS …, 2020 - ACS Publications
DNA gyrase and topoisomerase IV are well-validated pharmacological targets, and quinolone antibacterial drugs are marketed as their representative inhibitors. However, in recent …
Number of citations: 33 pubs.acs.org
S Wang, Y Xu, Y Zhao, S Zhang, M Li, X Li, J He… - European Journal of …, 2021 - Elsevier
Urea transporters (UTs) have been identified as new targets for diuretics. Functional deletion of UTs led to urea-selective urinary concentrating defects with relative salt sparing. In our …
Number of citations: 5 www.sciencedirect.com
SA Thorat, Y Lee, A Jung, J Ann, S Ahn… - Journal of Medicinal …, 2021 - ACS Publications
Among a series of benzopyridone-based scaffolds investigated as human transient receptor potential vanilloid 1 (TRPV1) ligands, two isomeric benzopyridone scaffolds demonstrated a …
Number of citations: 7 pubs.acs.org

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